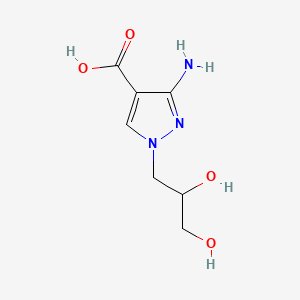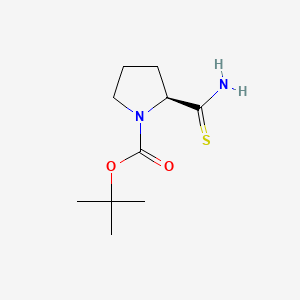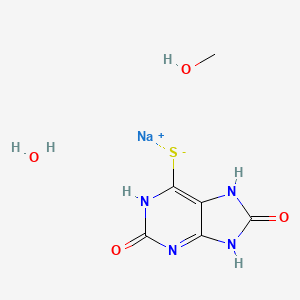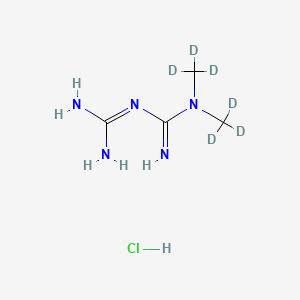
Metformin-d6, Hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de méformine-d6 est une forme deutérée du chlorhydrate de méformine, dans laquelle six atomes d'hydrogène sont remplacés par du deutérium. Ce composé est principalement utilisé comme étalon interne en spectrométrie de masse pour la quantification de la méformine dans les échantillons biologiques. La méformine elle-même est un médicament largement utilisé pour le traitement du diabète de type 2, connu pour sa capacité à abaisser la glycémie sans provoquer d'hypoglycémie .
Mécanisme D'action
Target of Action
Metformin primarily targets the liver , where it inhibits hepatic glucose production . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The major molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .
Mode of Action
Metformin’s interaction with its targets leads to several changes. It inhibits the mitochondrial respiratory chain in the liver, leading to the activation of AMPK . This enhances insulin sensitivity, which is crucial for type 2 diabetes research . Metformin also triggers autophagy .
Biochemical Pathways
Metformin affects numerous cellular targets and pathways to exert its glucose-lowering effects. Two major mechanistic pathways have been identified for metformin’s glucose-lowering efficacy: AMPK activation and cellular redox modulation . It decreases hepatic glucose production and intestinal absorption of glucose .
Pharmacokinetics
Metformin has an oral bioavailability of 50% to 60%. Following intestinal absorption, it enters the portal vein and accumulates in the liver . It is eliminated as unchanged drug in the urine . These properties impact the bioavailability of Metformin.
Result of Action
The major glucose-lowering effect in patients with type 2 diabetes is mostly mediated through inhibition of hepatic gluconeogenesis . Clinically relevant concentrations of metformin inhibit hepatic gluconeogenesis in a substrate-selective manner both in vitro and in vivo, supporting a redox-dependent mechanism of metformin action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MetforminIt is likely to dissipate from the aqueous phase and partition into the sediment phase and will degrade within the aquatic environment, both via biotic and abiotic transformation .
Analyse Biochimique
Biochemical Properties
Metformin-d6, Hydrochloride interacts with several enzymes and proteins in biochemical reactions. It increases hepatic AMPK activity, which leads to a reduction in blood glucose levels . This interaction with the AMPK enzyme is a key aspect of its role in managing diabetes . This compound also interacts with other biomolecules, such as lipid droplets and cholesterol, influencing their levels in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the mitochondrial respiratory chain complex I, leading to AMPK activation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been observed to reduce tumor growth in certain mouse models at a dosage of 250 mg/kg
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux . Its role in these pathways contributes to its overall effects on the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that involves specific transporters . Its interaction with these transporters influences its localization and accumulation within the body.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de méformine-d6 implique la réaction de la dicyandiamide avec le chlorhydrate de diméthylamine-d6 sous chauffage par micro-ondes à des températures allant de 100°C à 160°C . Cette méthode garantit l'incorporation d'atomes de deutérium dans la molécule de méformine.
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de méformine-d6 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. L'utilisation du chauffage par micro-ondes dans les milieux industriels permet une synthèse efficace et rapide .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de méformine-d6 subit diverses réactions chimiques, notamment :
Oxydation : La méformine peut être oxydée dans des conditions spécifiques, bien que ce ne soit pas une réaction courante dans son utilisation thérapeutique.
Réduction : Les réactions de réduction sont moins fréquentes pour la méformine en raison de sa structure stable.
Substitution : La méformine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Communes :
Oxydation : Des agents oxydants forts tels que le permanganate de potassium peuvent être utilisés.
Substitution : Une substitution nucléophile peut se produire avec des réactifs comme l'hydroxyde de sodium en conditions basiques.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés de la méformine .
4. Applications de la Recherche Scientifique
Le chlorhydrate de méformine-d6 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification précise de la méformine dans des mélanges complexes.
Biologie : Aide à étudier la pharmacocinétique et le métabolisme de la méformine dans les systèmes biologiques.
Médecine : Facilite le développement de nouvelles formulations et stratégies thérapeutiques pour la prise en charge du diabète.
Industrie : Utilisé dans le contrôle de la qualité et la validation des produits pharmaceutiques contenant de la méformine
5. Mécanisme d'Action
Le chlorhydrate de méformine-d6, comme la méformine, exerce ses effets principalement en réduisant la production hépatique de glucose et en augmentant la sensibilité à l'insuline. Les cibles moléculaires incluent :
Protéine kinase activée par l'AMP (AMPK) : L'activation de l'AMPK conduit à une diminution de la néoglucogenèse et à une augmentation de l'absorption du glucose dans les tissus périphériques.
Glycérophosphate déshydrogénase mitochondriale : L'inhibition de cette enzyme réduit la néoglucogenèse hépatique
Composés Similaires :
Phénformine : Une autre biguanide ayant des effets hypoglycémiants similaires, mais retirée en raison du risque d'acidose lactique.
Buformine : Similaire à la méformine, mais également associée à un risque plus élevé d'acidose lactique.
Unicité : Le chlorhydrate de méformine-d6 est unique en raison de sa teneur en deutérium, qui offre une stabilité accrue et permet des mesures analytiques précises dans les milieux de recherche. Cela en fait un outil précieux dans les études pharmacocinétiques et les processus de contrôle de la qualité .
Applications De Recherche Scientifique
Metformin-d6 hydrochloride has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of metformin in complex mixtures.
Biology: Helps in studying the pharmacokinetics and metabolism of metformin in biological systems.
Medicine: Facilitates the development of new formulations and therapeutic strategies for diabetes management.
Industry: Used in quality control and validation of metformin-containing pharmaceutical products
Comparaison Avec Des Composés Similaires
Phenformin: Another biguanide with similar glucose-lowering effects but withdrawn due to the risk of lactic acidosis.
Buformin: Similar to metformin but also associated with a higher risk of lactic acidosis.
Uniqueness: Metformin-d6 hydrochloride is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical measurements in research settings. This makes it a valuable tool in pharmacokinetic studies and quality control processes .
Propriétés
IUPAC Name |
3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETHQSJEHLVLGH-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662072 | |
| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185166-01-1 | |
| Record name | N'-(Diaminomethylidene)-N,N-bis[(~2~H_3_)methyl]guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
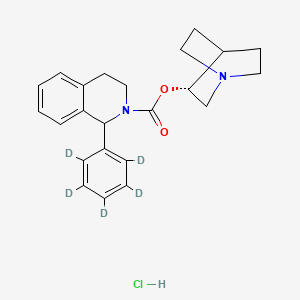
![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)

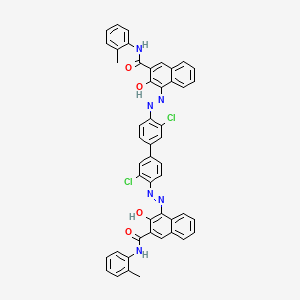
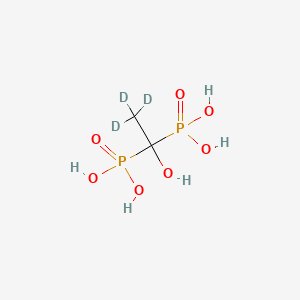
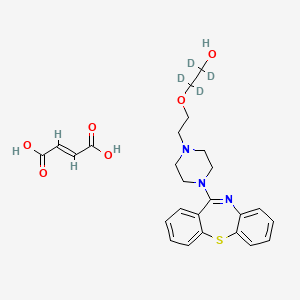

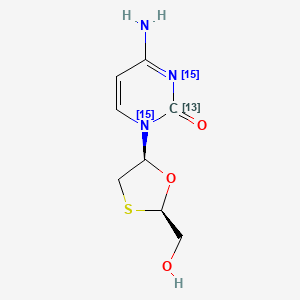
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
